1-丁基-1H-苯并咪唑-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

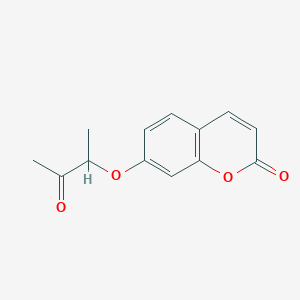

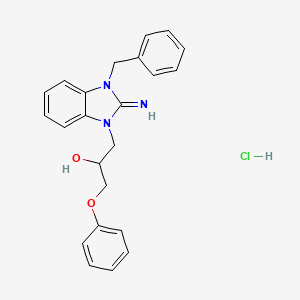

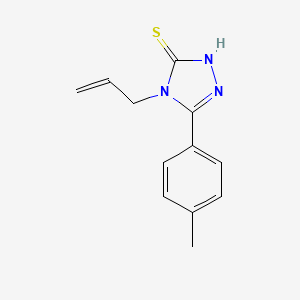

The compound 1-butyl-1H-benzimidazole-2-carbaldehyde is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with aromatic aldehydes. For instance, a highly selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been developed using silica-bonded propyl-S-sulfonic acid (SBSSA) as a recyclable solid acid catalyst, which operates at 80°C in water, yielding good to excellent results . Another method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, either directly or via intermediate Schiff bases, to produce 1-vinylpyrrole-benzimidazole ensembles with high yields and exclusively E configuration .

Molecular Structure Analysis

Benzimidazole derivatives exhibit a variety of molecular structures depending on the substituents attached to the core benzimidazole ring. The molecular structure can significantly influence the compound's electronic properties and fluorescence. For example, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from the aforementioned synthesis method are reported to be intensely fluorescent, covering the blue region, which is of practical importance .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands due to their ability to coordinate with metal ions. A novel ligand system has been synthesized by the condensation of pyrrol-2-carbaldehyde and 1-benzyl-2-hydrazinobenzimidazole, which has been studied for its acid-base properties and complexing ability with divalent ions of copper, nickel, zinc, and chromium . This highlights the versatility of benzimidazole derivatives in forming complexes with metals, which can be useful in catalysis and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives like 1-butyl-1H-benzimidazole-2-carbaldehyde are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and fluorescence. As mentioned, certain derivatives are known for their intense fluorescence, which can be utilized in optical materials and sensors . The acid-base properties and the ability to form complexes with metals also contribute to the chemical versatility of these compounds .

科学研究应用

合成和化学性质

荧光化合物的合成:1-丁基-1H-苯并咪唑-2-甲醛已被用于合成荧光化合物。例如,Trofimov等人(2009年)合成了具有强烈蓝光区荧光覆盖的1-乙烯吡咯-苯并咪唑合成物,这在实际应用中如荧光探针(Trofimov et al., 2009)中具有重要意义。

新化合物的形成:Ukhin等人(1999年)证明苯并咪唑-2-甲醛与各种化合物反应形成独特的化学结构,如4a,11-二吗啉基-1,2,3,4,11,11a-六氢-4aH-吲哚[1,2-a]苯并咪唑,这些化合物在药物化学和合成有机化学中具有潜在应用(Ukhin et al., 1999)。

抗癌药物的合成:Anwar等人(2023年)利用1-丁基-1H-苯并咪唑-2-甲醛合成了具有潜在抗癌性能的吲哚-3-取代-2-苯并咪唑和苯并噻唑。这展示了它在新疗法药物开发中的作用(Anwar et al., 2023)。

材料科学和分析应用

光谱研究:铁刚等人(2011年)合成了含有吡唑基团的苯并咪唑化合物,并对其光谱性质进行了量子化学计算。由于它们强烈的荧光,这些化合物在荧免疫分析和DNA探针技术中显示出潜在应用(Tie-gang et al., 2011)。

结构表征:荣等人(2013年)表征了2-咪唑酮,包括1-丁基-1,3-二氢-2H-苯并咪唑-2-酮,为其分子结构和键合提供了见解,这对于先进材料的开发至关重要(Rong et al., 2013)。

属性

IUPAC Name |

1-butylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVBLAZECLPMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387755 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

430470-84-1 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)